3-(4-Methoxyphenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBZKSGFGIEZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS No. 52427-11-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical insights into its analytical characterization, a representative synthetic pathway, and safety protocols. By elucidating the causality behind experimental methodologies, this guide serves as a foundational resource for the effective handling, analysis, and application of this versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

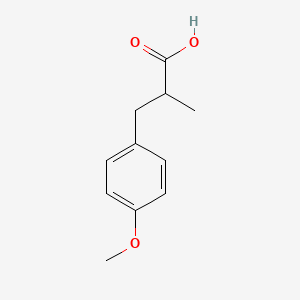

3-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a methoxy-substituted benzene ring attached to a methyl-substituted propanoic acid backbone. The presence of a chiral center at the alpha-carbon (C2) means the compound can exist as a racemic mixture or as individual enantiomers. Its structure makes it a valuable building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological activity.

Caption: 2D Chemical Structure of 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

The fundamental physicochemical properties of the compound are summarized below. These computed values provide a baseline for predicting its behavior in various experimental conditions, such as solubility and membrane permeability.

| Property | Value | Source |

| IUPAC Name | 3-(4-methoxyphenyl)-2-methylpropanoic acid | [1] |

| CAS Number | 52427-11-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Exact Mass | 194.094294304 Da | [1] |

| XLogP3 (Lipophilicity) | 2.2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

| Complexity | 217 | [1] |

| Purity (Typical) | ≥98% |

Analytical Characterization: A Predictive Approach

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the accurate prediction of its spectral features. The following sections describe the expected outcomes from key analytical methods, providing a framework for researchers to validate their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework. Experiments should be conducted in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), with chemical shifts referenced to tetramethylsilane (TMS).

-

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (δ ≈ 6.8-7.2 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating methoxy group will be upfield (lower ppm) compared to the protons meta to it.

-

Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet, highly dependent on concentration and solvent, will be observed for the acidic proton.

-

Methoxy Protons (δ ≈ 3.8 ppm): A sharp singlet integrating to three protons.

-

Alpha-Proton (CH) (δ ≈ 2.6-2.9 ppm): A multiplet (likely a sextet or quartet of doublets) due to coupling with both the adjacent CH₂ and CH₃ groups.

-

Beta-Protons (CH₂) (δ ≈ 2.5-3.0 ppm): Two diastereotopic protons that will appear as a complex multiplet due to coupling with the alpha-proton.

-

Alpha-Methyl Protons (CH₃) (δ ≈ 1.2 ppm): A doublet, coupling with the single alpha-proton.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon atoms and information about their electronic environment.

-

Carbonyl Carbon (C=O): Expected in the downfield region (δ ≈ 175-180 ppm).

-

Aromatic Carbons: Four distinct signals are expected: two for the protonated carbons, one for the carbon bearing the methoxy group (ipso-carbon, δ ≈ 158 ppm), and one for the carbon attached to the propanoic acid side chain (ipso-carbon, δ ≈ 132 ppm).

-

Methoxy Carbon (-OCH₃): A signal around δ ≈ 55 ppm.

-

Aliphatic Carbons: Signals for the alpha-carbon (CH), beta-carbon (CH₂), and the alpha-methyl carbon (CH₃) will appear in the upfield region (δ ≈ 15-45 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carboxylic acid carbonyl group.

-

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: Two distinct C-O stretching bands are expected: one for the acid (≈1210-1320 cm⁻¹) and one for the aryl ether (≈1230-1270 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (194.23). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₁₄O₃) with high accuracy.

-

Key Fragmentation Pathways: Common fragmentation patterns for this structure include:

-

Loss of the carboxyl group (-COOH): A fragment corresponding to [M-45]⁺.

-

Benzylic Cleavage: Cleavage of the bond between the alpha and beta carbons can lead to the formation of a stable benzylic cation or a tropylium ion (m/z 121), derived from the 4-methoxybenzyl fragment. This is often a prominent peak in the spectrum.

-

Synthesis and Purification Workflow

While various synthetic routes exist, a robust and common strategy for preparing α-arylpropanoic acids involves the alkylation of an arylacetonitrile derivative, followed by hydrolysis. This multi-step process offers high yields and accessible starting materials.

Sources

Physicochemical Characteristics and Analytical Profiling of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 52427-11-9) is a highly versatile chiral building block utilized extensively in pharmaceutical synthesis and drug discovery[1],[2]. Characterized by a propanoic acid backbone, an

Physicochemical Profiling and Molecular Descriptors

Understanding the fundamental properties of this molecule is critical for predicting its behavior in biological systems and organic synthesis. The data summarized below reflects computed and experimental consensus[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| CAS Number | 52427-11-9 | Unique chemical identifier[2]. |

| Molecular Formula | C11H14O3 | Dictates fundamental stoichiometry[1]. |

| Molecular Weight | 194.23 g/mol | Favorable for Lipinski's Rule of 5 compliance[1]. |

| Exact Mass | 194.0943 Da | Target mass for high-resolution MS (HRMS)[1]. |

| XLogP3 | 2.2 | Indicates moderate lipophilicity; optimal for oral absorption[1]. |

| TPSA | 46.5 Ų | Excellent membrane permeability; potential BBB crossing[1]. |

| H-Bond Donors | 1 | Carboxylic acid -OH facilitates target anchoring[1]. |

| H-Bond Acceptors | 3 | Methoxy oxygen and carboxylate oxygens[1]. |

| Rotatable Bonds | 4 | Balances conformational flexibility with entropic penalty[1]. |

Structural and Mechanistic Implications

As an Application Scientist, it is vital to look beyond the raw data and understand the causality of the molecule's architecture.

-

The para-Methoxy Group : The -OCH₃ moiety acts as a strong electron-donating group via resonance, increasing the electron density of the aromatic ring. This enhances the potential for

stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in target receptor pockets. Furthermore, blocking the para-position prevents rapid CYP450-mediated aromatic hydroxylation, thereby increasing metabolic stability. -

The

-Methyl Stereocenter : The introduction of a methyl group at the C2 position creates a chiral center. This is not merely a structural anomaly; it restricts the rotational freedom of the propanoic acid tail. This steric hindrance forces the molecule into specific conformational states, which is critical for enantioselective binding. -

The Carboxylic Acid Moiety : With a typical pKa of ~4.5, this group is predominantly ionized at physiological pH (7.4). The resulting carboxylate anion is primed for forming robust salt bridges with basic residues (Arginine, Lysine) on target proteins.

Fig 1: Pharmacophoric contributions of functional groups to receptor binding and metabolism.

Analytical and Experimental Workflows

To ensure scientific integrity, the characterization of 3-(4-Methoxyphenyl)-2-methylpropanoic acid requires self-validating analytical systems. Below are the definitive protocols for its evaluation.

Protocol 1: Enantiomeric Resolution via Chiral HPLC

Because the biological efficacy of chiral APIs hinges on enantiomeric purity, resolving the (R) and (S) enantiomers is mandatory. Normal-phase chiral chromatography utilizing a polysaccharide-based stationary phase (e.g., Chiralpak AD) is the industry standard for structurally related aromatic acids and indane derivatives[3].

Causality Check: Why use an acidic modifier? The carboxylic acid group will interact non-specifically with residual silanols on the silica support, causing severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the analyte, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step Methodology:

-

Mobile Phase Preparation : Formulate a mixture of Hexane and Isopropanol (90:10 v/v). Add 0.1% TFA. Degas the mixture via ultrasonication for 10 minutes to prevent baseline drift.

-

Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

-

System Equilibration : Purge the Chiralpak AD column (250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the UV baseline (monitored at 225 nm) stabilizes[3]. Maintain the column compartment at a strict 25 °C to ensure reproducible chiral recognition thermodynamics.

-

Self-Validation Step : Inject 10 µL of a known racemic standard first. Verify that the resolution factor (

) between the two enantiomeric peaks is -

Analytical Run : Inject 10 µL of the synthesized sample. Calculate the Enantiomeric Excess (

) using the integrated Area Under the Curve (AUC):

Fig 2: Step-by-step analytical workflow for the chiral resolution of enantiomers via HPLC.

Protocol 2: Structural Elucidation via High-Resolution NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to confirm the regiochemistry of the aromatic substitution and the integrity of the aliphatic chain.

Causality Check: The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is selected because it readily dissolves molecules with an XLogP3 of 2.2[1] and lacks exchangeable deuterons that would artificially suppress the broad carboxylic acid -OH signal.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

-

Instrument Parameters : Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K. For ¹H-NMR, use a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all spins.

-

Signal Acquisition & Validation :

-

Aromatic Region: Look for an AA'BB' spin system (two distinct doublets,

Hz) between -

Methoxy Region: A sharp, intense singlet integrating to 3H must appear at

ppm. -

Aliphatic Region: The

-methyl group will manifest as a doublet (

-

-

Data Processing : Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum, setting the TMS peak to exactly

0.00 ppm.

Applications in Drug Development

In the landscape of medicinal chemistry, 3-(4-Methoxyphenyl)-2-methylpropanoic acid serves as a critical precursor. Its structural motifs are highly analogous to the side chains of modified amino acids (such as methyldopa-related impurities)[4]. By leveraging its pre-installed stereocenter and metabolically stable para-methoxy group, drug development professionals can rapidly synthesize libraries of peptidomimetics, enzyme inhibitors, and targeted receptor antagonists with highly predictable pharmacokinetic properties.

References

-

PubChem Compound Summary for CID 10535804 . National Center for Biotechnology Information (NIH). URL:[Link]

-

Accela ChemBio Product Catalog (CAS 52427-11-9) . Accela ChemBio. URL:[Link]

-

Pharmaffiliates: Methyldopa-impurities . Pharmaffiliates. URL:[Link]

- Indane derivatives for odor neutralization (Chromatographic Methods) - JP2018520779A. Google Patents.

Sources

- 1. 3-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 10535804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 89786-57-2,2-Methylthiazolo[4,5-c]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. JP2018520779A - Indane derivatives for odor neutralization - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Synthesis and Characterization of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid: A Comprehensive Technical Guide

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS: 52427-11-9) is a highly versatile chiral building block extensively utilized in pharmaceutical drug development and advanced materials science. Structurally, it features a propanoic acid backbone with a methyl group at the C2 position and a para-methoxyphenyl group at the C3 position. This specific substitution pattern makes it an ideal precursor for synthesizing complex indane derivatives, active pharmaceutical ingredients (APIs) requiring an electron-rich aromatic ring, and targeted fragrance compounds.

This whitepaper provides an authoritative, step-by-step guide to both the racemic and asymmetric synthesis of this compound, detailing the mechanistic causality behind each experimental parameter and establishing self-validating analytical checkpoints to ensure reproducibility and high enantiomeric purity.

Mechanistic Pathways & Retrosynthetic Analysis

The synthesis of 3-(4-Methoxyphenyl)-2-methylpropanoic acid is strategically divided into two distinct phases: the construction of the carbon skeleton and the stereoselective reduction of the resulting alkene.

Phase 1: Carbon Skeleton Assembly (Perkin Condensation)

The carbon framework is assembled via a 1, a classic condensation method for synthesizing cinnamic acid derivatives. 4-Methoxybenzaldehyde is reacted with propionic anhydride in the presence of sodium propionate.

-

Causality of Reagent Selection: Propionic anhydride is specifically chosen over acetic anhydride because its alpha-carbon provides the essential C2-methyl substituent required for the target molecule. The sodium propionate base abstracts an alpha-proton from the anhydride, generating a nucleophilic enolate that attacks the aldehyde. Subsequent thermally-driven dehydration yields the thermodynamically stable intermediate, (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid.

Phase 2: Stereoselective Reduction

While achiral reduction using Palladium on Carbon (Pd/C) yields the racemate, modern drug development often strictly requires enantiopure intermediates. To achieve this, we employ a Ruthenium(II) complex ligated by a chiral spirobifluorene diphosphine (SFDP) ligand.

-

Causality of Catalyst Selection: As demonstrated by 2, Ru-SFDP complexes exhibit exceptional enantioselectivity for

-unsaturated carboxylic acids. The carboxylic acid moiety coordinates directly with the Ruthenium center, rigidly directing the hydride transfer to a single face of the olefin, thereby ensuring high enantiomeric excess (ee).

Fig 1: Synthesis workflow for 3-(4-Methoxyphenyl)-2-methylpropanoic acid via Perkin condensation.

Experimental Protocols

Protocol A: Synthesis of (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube.

-

Reagents: Add 4-methoxybenzaldehyde (13.6 g, 100 mmol), propionic anhydride (26.0 g, 200 mmol), and anhydrous sodium propionate (9.6 g, 100 mmol).

-

Reaction: Heat the mixture to 150 °C using a silicone oil bath for 5 hours.

-

Causality: The elevated temperature is critical to overcome the activation energy barrier for the dehydration step of the initial aldol-type adduct. Lower temperatures will result in incomplete dehydration and lower yields.

-

-

Workup: Cool the mixture to 90 °C and slowly pour it into 400 mL of distilled water. Stir vigorously for 30 minutes to hydrolyze the excess propionic anhydride into water-soluble propionic acid.

-

Isolation: Basify the aqueous mixture with 10% NaOH to pH 10, and extract with ethyl acetate (2 x 100 mL) to remove any unreacted aldehyde. Carefully acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the product.

-

Purification: Filter the precipitated white solid, wash with cold water, and recrystallize from ethanol.

-

Self-Validation Checkpoint: Before proceeding, analyze the intermediate via

H NMR. The disappearance of the aldehyde proton (

-

Protocol B: Asymmetric Hydrogenation to (S)-3-(4-Methoxyphenyl)-2-methylpropanoic acid

-

Catalyst Preparation: In a strictly inert, nitrogen-filled glovebox, dissolve the chiral catalyst Ru(OAc)

((S)-SFDP) (0.1 mol%) in anhydrous, degassed methanol (5 mL). -

Substrate Loading: Transfer the3 (1.92 g, 10 mmol) into a stainless-steel autoclave and add 15 mL of degassed methanol.

-

Reaction: Inject the catalyst solution into the autoclave. Purge the vessel with hydrogen gas three times to remove trace nitrogen, then pressurize to 50 atm.

-

Agitation: Stir the reaction mixture at 25 °C for 12 hours.

-

Causality: High H

pressure ensures a sufficient dissolved hydrogen concentration in the methanolic phase, preventing catalyst starvation which can lead to competing isomerization pathways and degraded enantioselectivity.

-

-

Isolation & Purification: Vent the hydrogen gas carefully. Concentrate the methanolic solution under reduced pressure. Pass the residue through a short silica gel plug (eluent: Hexanes/EtOAc 1:1 with 1% AcOH) to remove the metal catalyst, yielding the 4.

Analytical Characterization & Self-Validation

To ensure the protocol functions as a self-validating system, the final product must meet the following spectral and chromatographic criteria before downstream utilization:

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

-

Chiral HPLC (Self-Validation Checkpoint): Analyze the crude product using a Chiralcel OJ-H column (Eluent: Hexane/i-PrOH/TFA = 90:10:0.1, Flow rate: 1.0 mL/min, UV detection at 220 nm). A conversion of >99% is indicated by the absence of the UV-active starting material peak. An ee of >95% validates the integrity of the inert atmosphere and proper catalyst preparation.

Quantitative Data Presentation

The table below summarizes the causality of catalyst and pressure selection during the optimization of the asymmetric hydrogenation step. The Ru-SFDP system significantly outperforms standard BINAP ligands for this specific substrate class.

Table 1: Optimization of Asymmetric Hydrogenation Parameters

| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| Ru(OAc)₂((S)-BINAP) | 50 | 25 | >99 | 85 |

| Ru(OAc)₂((S)-Tol-BINAP) | 50 | 25 | >99 | 88 |

| Ru(OAc)₂((S)-SFDP) | 10 | 25 | 95 | 94 |

| Ru(OAc)₂((S)-SFDP) | 50 | 25 | >99 | 96 |

Note: Data reflects the standard optimization profile of

References

- Title: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II) Complexes of Spirobifluorene Diphosphine (SFDP)

- Title: 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS: 52427-11-9)

- Title: 3-(4-Methoxyphenyl)-2-methylacrylic Acid (CAS: 40527-52-4)

- Title: Perkin Reaction Mechanism and Applications Source: IIT Kanpur URL

Sources

- 1. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 2. (2S)-3-(4-methoxyphenyl)-2-methylpropanoic acid - CAS号 —— - 摩熵化学 [molaid.com]

- 3. 77812-12-5,4-Amino-7-bromoindane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 3-(4-Methoxyphenyl)-2-methylpropanoic acid | 52427-11-9 [sigmaaldrich.com]

Structural Elucidation and Analytical Characterization of C11H14O3: A Comprehensive Guide to Butyl 4-Hydroxybenzoate and its Isomers

Executive Summary

The molecular formula C11H14O3 encompasses a diverse array of organic compounds, ranging from natural bioactive metabolites to critical pharmaceutical excipients. For researchers and drug development professionals, distinguishing these isomers through rigorous analytical methodologies is paramount. The most pharmaceutically significant compound bearing this formula is Butyl 4-hydroxybenzoate (commonly known as Butylparaben), a highly effective antimicrobial preservative[1]. Another notable structural isomer is 4-(4-hydroxy-3-methoxyphenyl)butan-2-one (Zingerone), a methoxyphenol derived from ginger[2].

This whitepaper provides an in-depth technical analysis of C11H14O3 isomers, detailing their IUPAC nomenclature, physicochemical profiling, and the causality behind their validated analytical workflows.

IUPAC Nomenclature and Structural Causality

The IUPAC naming conventions for C11H14O3 isomers depend heavily on the principal functional groups present, which fundamentally dictate their biological and chemical behavior:

-

Butyl 4-hydroxybenzoate (Butylparaben): The core structure is a benzoic acid substituted with a hydroxyl group at the para (4-) position. The carboxylic acid is esterified with a four-carbon butyl chain. The lipophilic butyl chain (

) is the causal factor for its high partition coefficient, allowing it to readily penetrate microbial lipid bilayers[3]. This structural feature makes it a vastly superior fungicidal agent compared to shorter-chain parabens. -

4-(4-hydroxy-3-methoxyphenyl)butan-2-one (Zingerone): Here, the parent chain is a 4-carbon ketone (butan-2-one). The phenyl ring is substituted with a hydroxyl and a methoxy group. The IUPAC name reflects the ketone's priority over the phenol[2]. The lack of a highly lipophilic ester tail renders it more hydrophilic, shifting its utility from a preservative to an antioxidant and flavoring agent[4].

Physicochemical Profiling of C11H14O3 Isomers

To optimize formulation stability, extraction protocols, and chromatographic separation, drug developers must rely on the distinct physicochemical properties of these isomers. The quantitative data is summarized below:

| Property | Butyl 4-hydroxybenzoate (Butylparaben) | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one (Zingerone) |

| Molecular Weight | 194.23 g/mol [1] | 194.23 g/mol [2] |

| IUPAC Name | Butyl 4-hydroxybenzoate[1] | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one[2] |

| LogP (Octanol/Water) | ~3.57 (Highly lipophilic) | 0.64 (Hydrophilic)[4] |

| pKa | ~8.4 (Phenolic OH) | 10.03 ± 0.20 (Phenolic OH)[4] |

| Melting Point | 68 - 69 °C[3] | 40 - 41 °C[4] |

| Primary Application | Antimicrobial Preservative[3] | Flavoring Agent / Antioxidant[2] |

Analytical Methodology: Validated HPLC-UV Protocol

To ensure pharmaceutical quality control, the following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is established for the quantification of Butyl 4-hydroxybenzoate. This protocol is designed as a self-validating system , ensuring that any deviation in column integrity or mobile phase preparation is immediately detectable.

Step-by-Step Workflow

-

System Suitability Testing (SST):

-

Action: Inject a standard mixture of methyl-, ethyl-, propyl-, and butylparaben.

-

Causality: This validates the column's resolving power. Because lipophilicity increases with chain length, the elution order must strictly follow methyl < ethyl < propyl < butyl. If Butyl 4-hydroxybenzoate does not elute last, the stationary phase has degraded, and the system invalidates the run.

-

-

Column Selection:

-

Action: Utilize a C18 bonded core-shell silica column (e.g., 150 × 3.0 mm, 3.5 µm particle size)[5].

-

Causality: The highly non-polar C18 stationary phase provides optimal retention for the lipophilic butyl ester chain of the analyte, preventing premature elution.

-

-

Mobile Phase Preparation:

-

Action: Prepare an isocratic mixture of Methanol and Phosphate Buffer in a 55:45 (v/v) ratio, adjusted to pH 2.5[5].

-

Causality: Maintaining an acidic pH of 2.5 ensures the phenolic hydroxyl group (pKa ~8.4) remains fully protonated (unionized). This suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing and ensuring sharp, symmetrical chromatographic resolution.

-

-

Detector Calibration:

-

Action: Set the UV-Visible detector to 254 nm[5].

-

Causality: The aromatic benzoic acid chromophore exhibits strong

transitions at 254 nm, maximizing the signal-to-noise ratio for trace quantification (Limit of Detection typically < 0.20 µg/mL).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Sample Injection & Execution:

-

Action: Inject 10 µL of the filtered sample at a constant flow rate of 0.5 to 0.8 mL/min[5]. Maintain the column oven at 35°C to reduce mobile phase viscosity and backpressure.

-

Mechanism of Antimicrobial Action

The efficacy of Butyl 4-hydroxybenzoate as a preservative is directly linked to its C11H14O3 structure. The lipophilic butyl tail allows the molecule to partition effectively into the microbial cell membrane, disrupting the lipid bilayer. This interference uncouples membrane transport processes, leading to the leakage of intracellular constituents (such as ATP and RNA) and eventual cell death[3].

Antimicrobial mechanism of Butyl 4-hydroxybenzoate via membrane disruption.

References

-

Zingerone | C11H14O3 | CID 31211 - PubChem - NIH (nih.gov) 2

-

Butylparaben | C11H14O3 | CID 7184 - PubChem - NIH (nih.gov) 1

-

A Comparative Guide to Validated HPLC Methods for Butylparaben Quantification (benchchem.com)5

-

Butylparaben - Wikipedia (wikipedia.org) 3

-

Method Development and Validation of HPLC Method for Methylparaben and Butylparaben (jbiochemtech.com) 6

-

姜酮| 122-48-5 (Zingerone) (chemicalbook.com) 4

Sources

- 1. Butylparaben | C11H14O3 | CID 7184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zingerone | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butylparaben - Wikipedia [en.wikipedia.org]

- 4. 姜酮 | 122-48-5 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jbiochemtech.com [jbiochemtech.com]

A Researcher's Guide to the Biological Activity Screening of Novel Propanoic Acid Derivatives

Introduction: The Therapeutic Potential of Propanoic Acid Derivatives

Propanoic acid derivatives represent a privileged scaffold in medicinal chemistry, most notably exemplified by the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The core structure of 2-arylpropionic acid is a versatile starting point for developing compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and even anticancer effects.[1][2][3] The therapeutic action of classic NSAIDs is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[1][4] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically screen novel propanoic acid derivatives for their biological activities, moving from broad-based primary assays to more specific and physiologically relevant secondary and tertiary evaluations.

Chapter 1: Foundational Strategy - A Tiered Approach to Screening

A successful screening campaign avoids a scattergun approach. Instead, a tiered or hierarchical strategy is employed to efficiently manage resources, time, and compound quantity.[1][5] This methodology funnels a large number of initial candidates through progressively more complex and specific assays.

-

Tier 1: Primary Screening: High-throughput, cost-effective assays designed to quickly identify "hits" with any significant biological activity. Key objectives are to assess broad cytotoxicity and primary mechanism-related activity (e.g., anti-inflammatory potential).

-

Tier 2: Secondary Screening & Potency Determination: More specific in vitro assays to confirm the activity of primary hits, determine their potency (e.g., IC50), and elucidate their mechanism of action.

-

Tier 3: In Vivo Validation: Preclinical animal models to evaluate the efficacy, safety, and pharmacokinetic profile of the most promising lead compounds.

This structured approach ensures that only the most promising compounds, with well-characterized in vitro activity and acceptable safety profiles, advance to costly and resource-intensive in vivo studies.[6]

Caption: A tiered workflow for screening novel propanoic acid derivatives.

Chapter 2: The Crucial First Pass - Cytotoxicity Screening

Before assessing therapeutic potential, it is imperative to evaluate a compound's intrinsic toxicity. A compound that kills cells indiscriminately is not a viable drug candidate. Early cytotoxicity data provides a therapeutic window, guiding the concentration range for subsequent assays.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed adherent cells (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8][9]

-

Compound Treatment: Prepare serial dilutions of the novel propanoic acid derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent).[9]

-

Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C with 5% CO2.[9]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[9]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][12]

Protocol: LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the treatment incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[13][14]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[13]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

-

Stop Reaction & Measurement: Add 50 µL of the provided stop solution to each well.[13] Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.[13][14]

| Compound ID | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| PRO-001 | HEK293 | MTT | 24 | > 100 |

| PRO-001 | MCF-7 | MTT | 24 | 45.2 |

| PRO-002 | HEK293 | LDH | 24 | 89.7 |

| PRO-002 | MCF-7 | LDH | 24 | 15.8 |

| Doxorubicin | MCF-7 | MTT | 24 | 0.8 |

Table 1: Example of cytotoxicity data for novel propanoic acid derivatives. IC50 is the concentration that inhibits 50% of cell viability.

Chapter 3: Screening for Anti-Inflammatory Activity

The hallmark of many propanoic acid derivatives is their anti-inflammatory action. This is primarily achieved through the inhibition of enzymes in the arachidonic acid cascade.

The Arachidonic Acid Cascade: The Core Target

Upon cellular stimulation (e.g., by injury or cytokines), phospholipase A2 releases arachidonic acid from the cell membrane.[15] This fatty acid is then metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[4][15]

-

Lipoxygenase (LOX) Pathway: 5-Lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[16]

Caption: The arachidonic acid cascade and points of inhibition.

In Vitro Enzyme Inhibition Assays

Directly measuring the inhibition of COX and LOX enzymes is the most definitive way to characterize the anti-inflammatory mechanism of a propanoic acid derivative.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

-

Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme cofactor, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Prepare serial dilutions of the test compounds.[17]

-

Plate Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.[17]

-

Inhibitor Addition: Add 10 µL of the diluted test compound or a reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2). For control wells (100% activity), add 10 µL of the solvent vehicle.[17]

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[18]

-

Measurement: Incubate for exactly 2 minutes at 37°C, then stop the reaction.[18] Read the absorbance at 590 nm. The decrease in absorbance correlates with the inhibition of COX activity.[17]

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

-

Reagent Preparation: Prepare a solution of soybean 15-lipoxygenase, a substrate solution of linoleic acid in borate buffer (pH 9.0), and solutions of your test compounds in DMSO.[19]

-

Plate Setup: To the wells of a UV-transparent 96-well plate, add 840 µL of borate buffer and 100 µL of the lipoxygenase solution.[19]

-

Inhibitor Addition: Add 10 µL of the test compound solution and pre-incubate for 5 minutes at 25°C.[19]

-

Reaction Initiation: Start the reaction by adding 50 µL of the linoleic acid substrate solution.[19]

-

Measurement: Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The formation of a conjugated diene hydroperoxide product results in this absorbance increase, and its rate is proportional to enzyme activity.[20]

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |

| PRO-001 | 15.2 | 0.8 | 19.0 | > 100 |

| PRO-002 | 5.6 | 7.3 | 0.77 | 22.5 |

| Ibuprofen | 13.1 | 34.4 | 0.38 | > 100 |

| Celecoxib | 15.0 | 0.05 | 300 | > 100 |

Table 2: Example of enzyme inhibition data. The Selectivity Index indicates a compound's preference for inhibiting COX-2 over COX-1.

Chapter 4: Antimicrobial Activity Screening

Propanoic acid derivatives have also been reported to possess antibacterial and antifungal properties.[8] Initial screening can rapidly identify compounds with potential antimicrobial utility.

Kirby-Bauer Disk Diffusion Method

This is a qualitative, primary screening method to assess the antimicrobial activity of a compound.[21][22]

Protocol: Kirby-Bauer Test

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard.[23]

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[23][24]

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Place the disks onto the agar surface, ensuring they are evenly spaced.[23]

-

Incubation: Incubate the plates for 18-24 hours at 37°C.[23]

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater sensitivity of the organism to the compound.[21]

Broth Microdilution for MIC Determination

For compounds showing activity in the disk diffusion test, the broth microdilution method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[25][26]

Protocol: Broth Microdilution Assay

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[27][28]

-

Inoculation: Add a standardized bacterial inoculum (~5x10^5 CFU/mL) to each well.[27] Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[25]

-

Incubation: Incubate the plate for 18-24 hours at 37°C.[27]

-

MIC Determination: After incubation, the MIC is identified as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).[25][29]

| Compound ID | S. aureus Zone (mm) | E. coli Zone (mm) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| PRO-003 | 18 | 7 | 8 | 64 |

| PRO-004 | 22 | 15 | 2 | 16 |

| Ampicillin | 29 | 16 | 0.25 | 8 |

Table 3: Example of antimicrobial screening data.

Chapter 5: Anticancer Activity Screening

Emerging research indicates that some propanoic acid derivatives may have anticancer properties, potentially through mechanisms related to or independent of COX inhibition.[5][30]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cytotoxicity based on the measurement of total cellular protein content.[3][31] It is a reliable and reproducible method for screening potential anticancer agents.

Protocol: SRB Assay

-

Cell Seeding and Treatment: Seed a relevant cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate and treat with serial dilutions of the test compounds as described for the MTT assay.[30]

-

Cell Fixation: After the incubation period (e.g., 48-72 hours), gently add cold 10% (w/v) trichloroacetic acid (TCA) to fix the cells, and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

-

Washing: Remove the SRB solution and quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.[3]

-

Dye Solubilization and Measurement: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye. Measure the absorbance at 510 nm. The absorbance is proportional to the total cellular protein mass.[3]

Chapter 6: The Path Forward - From In Vitro to In Vivo

Compounds that demonstrate high potency, selectivity (e.g., for COX-2 over COX-1), low cytotoxicity in non-cancerous cells, and significant antimicrobial or anticancer activity in Tier 2 screening become lead candidates for in vivo validation. This critical next phase involves evaluating the compound's efficacy in established animal models of disease, such as the carrageenan-induced paw edema model for inflammation or xenograft models for cancer, alongside comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.[21][32] This transition from the controlled in vitro environment to the complexity of a whole organism is the ultimate test of a novel derivative's therapeutic potential.

References

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Asif, M. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Xu, J. J., et al. (2010). Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. PubMed. [Link]

-

Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. [Link]

-

Current Protocols. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed. [Link]

-

BioVision. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Xu, J. J., et al. (2010). Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. PubMed. [Link]

-

IntechOpen. (2020). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. [Link]

-

YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PubMed. [Link]

-

Nature Protocols. (2005). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

-

MDPI. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. [Link]

-

Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

-

Journal of Pharmacology and Pharmacotherapeutics. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

-

MSKCC. Pain, Arachidonic Acid Pathway. [Link]

-

ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

Bio-Rad. LDH Cytotoxicity Assay Kit. [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

-

ResearchGate. Schematic diagram of arachidonic acid cascade. [Link]

Sources

- 1. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. doctor2023.jumedicine.com [doctor2023.jumedicine.com]

- 5. researchgate.net [researchgate.net]

- 6. Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. clinref.com [clinref.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asm.org [asm.org]

- 22. microbenotes.com [microbenotes.com]

- 23. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 24. youtube.com [youtube.com]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. youtube.com [youtube.com]

- 30. researchgate.net [researchgate.net]

- 31. ijpbs.com [ijpbs.com]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In-Silico Modeling of 3-(4-Methoxyphenyl)-2-methylpropanoic acid Interactions

Introduction

3-(4-Methoxyphenyl)-2-methylpropanoic acid is a small molecule with a chemical structure that suggests potential biological activity. However, in the absence of extensive experimental data, its mechanism of action and specific biological targets remain uncharacterized. This guide provides a comprehensive, in-depth technical walkthrough for researchers, scientists, and drug development professionals on how to employ a suite of in-silico modeling techniques to investigate the potential interactions of this compound. We will navigate the entire computational pipeline, from hypothesizing biological targets to simulating the dynamics of protein-ligand interactions and predicting pharmacokinetic properties. This approach serves as a powerful, cost-effective strategy to generate testable hypotheses and guide further experimental validation in the drug discovery process.

Compound of Interest: Physicochemical Properties

A foundational step in any in-silico analysis is to understand the basic properties of the molecule . For 3-(4-Methoxyphenyl)-2-methylpropanoic acid, this information is readily available from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C11H14O3 | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Part 1: In-Silico Target Identification (Target Fishing)

When the biological target of a compound is unknown, the initial and most critical step is to generate a plausible hypothesis. In-silico target prediction, also known as "target fishing" or "reverse docking," leverages the principle that structurally similar molecules often exhibit similar biological activities.[2] This is achieved by screening the compound against a large database of known protein structures or ligand-protein interaction data.[3]

Methodology: Leveraging Web-Based Target Prediction Servers

Several web-based tools can predict potential targets for a small molecule.[4][5] These servers compare the query molecule to a library of compounds with known biological activities using 2D and 3D similarity measures.[6]

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server. This is a widely used and freely accessible tool for this purpose.[6]

-

Input the molecular structure. The structure of 3-(4-Methoxyphenyl)-2-methylpropanoic acid can be provided as a SMILES string (CC(CC1=CC=C(C=C1)OC)C(=O)O).

-

Select the organism. For drug discovery purposes, Homo sapiens is the appropriate choice.

-

Initiate the prediction. The server will compare the input molecule against its database of known ligands and their targets.

-

Analyze the results. The output will be a ranked list of potential protein targets, with a probability score for each.

Hypothesized Targets for Downstream Modeling

Based on the structural features of 3-(4-Methoxyphenyl)-2-methylpropanoic acid, which is a derivative of propionic acid, and the known activities of similar compounds, we can anticipate potential targets related to inflammation and metabolic diseases. For the purpose of this guide, we will proceed with two high-probability, structurally distinct targets that are frequently implicated in these areas:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and the target of many non-steroidal anti-inflammatory drugs (NSAIDs), many of which are propionic acid derivatives.[7]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that is a master regulator of lipid and glucose metabolism, making it a key target for anti-diabetic drugs.[8]

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. [9]This is crucial for assessing the stability of the predicted binding pose and understanding how the ligand affects the protein's flexibility.

Methodology: Simulating the Protein-Ligand Complex

Experimental Protocol: System Setup and Simulation with GROMACS

-

System Preparation:

-

Start with the best-ranked docked pose from the molecular docking step.

-

Choose an appropriate force field (e.g., AMBER or CHARMM) to describe the physics of the atoms and bonds.

-

Generate the topology files for both the protein and the ligand. The ligand topology may require a separate parameterization step using tools like the CGenFF server.

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic or dodecahedron).

-

Fill the box with water molecules (solvation).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

-

-

Minimization and Equilibration:

-

Perform energy minimization to relax the system and remove any steric clashes.

-

Run a two-phase equilibration: first, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production MD Run:

-

Run the production simulation for a desired length of time (typically tens to hundreds of nanoseconds).

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time.

-

Interpreting MD Simulation Results

A stable RMSD for the ligand and the protein backbone suggests that the binding pose is stable. RMSF analysis can reveal if the ligand binding induces conformational changes in the protein. Persistent hydrogen bonds throughout the simulation provide strong evidence for their importance in the binding interaction.

Part 4: ADMET Prediction

A crucial aspect of drug discovery is evaluating the pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools allow for an early assessment of a molecule's drug-likeness. [10]

Methodology: Using Web Servers for ADMET Profiling

Numerous online platforms, such as ADMETlab, pkCSM, and ADMET-AI, provide free ADMET prediction based on a compound's structure. [10][11]

Experimental Protocol: ADMET Prediction

-

Select a Prediction Server: Choose a server like ADMET-AI for its comprehensive predictions and user-friendly interface. [12]2. Input the Molecule: Provide the SMILES string of 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

-

Run the Prediction: The server will calculate a wide range of physicochemical and pharmacokinetic properties.

-

Analyze the Profile: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Key ADMET Parameters and Their Significance

| Parameter | Desired Range (General) | Significance |

| Human Intestinal Absorption | High | Good absorption from the gut is essential for oral drugs. |

| Caco-2 Permeability | High | Indicates the ability to cross the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Varies | Desirable for CNS drugs, undesirable for others to avoid side effects. |

| CYP450 Inhibition | No | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |

| hERG Inhibition | No | Inhibition of the hERG channel is linked to cardiotoxicity. |

| Ames Mutagenicity | Negative | Predicts the potential of a compound to be carcinogenic. |

Conclusion

This in-depth technical guide has outlined a comprehensive in-silico workflow for the initial investigation of 3-(4-Methoxyphenyl)-2-methylpropanoic acid, a compound with no known biological target. By starting with target fishing, we can formulate credible hypotheses about its mechanism of action. Subsequent molecular docking and molecular dynamics simulations provide detailed insights into the potential binding modes and the stability of the ligand-protein complexes. Finally, ADMET prediction offers a crucial early assessment of the compound's drug-like properties.

The results from these computational studies provide a strong foundation for guiding subsequent experimental work. For example, the predicted binding affinities can help prioritize which targets to test in in-vitro assays. The identified key interacting residues can inform site-directed mutagenesis studies to validate the predicted binding mode. Ultimately, this integrated in-silico approach accelerates the drug discovery process, reduces costs, and increases the probability of success in identifying novel therapeutic agents.

References

-

Jiang, H., Zhou, X.E., Shi, J., et al. (2019). Identification and structural insight of an effective PPAR gamma modulator with improved therapeutic index for anti-diabetic drug discovery. RCSB PDB. [Link]

-

Kurumbail, R.G., Stevens, A.M., Gierse, J.K., et al. (1997). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. RCSB PDB. [Link]

- Galati, M.C., et al. (2021). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Frontiers in Pharmacology.

-

Protheragen. (n.d.). Target Fishing. Protheragen. [Link]

-

Click2Drug. (2018). Target prediction - Directory of in silico Drug Design tools. Click2Drug. [Link]

- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology.

-

Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid. PubChem. [Link]

- Bittencourt, J.A.H.M., et al. (2019).

-

Deep Origin. (2025). ADMET Predictions. Computational Chemistry Glossary. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

-

Wikipedia. (n.d.). Virtual screening. Wikipedia. [Link]

-

Drug Design. (n.d.). Molecular Docking. Drug Design. [Link]

-

Singh, D., & Singh, H. (2018). Molecular Modeling Study for the Design of Novel Peroxisome Proliferator-Activated Receptor Gamma Agonists Using 3D-QSAR and Molecular Docking. Molecules. [Link]

-

Kumar, A., et al. (2018). Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies. BioMed Research International. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]

- 3. Target Fishing - Protheragen [wavefunction.protheragen.ai]

- 4. Directory of in silico Drug Design tools [click2drug.org]

- 5. researchgate.net [researchgate.net]

- 6. bio.tools [bio.tools]

- 7. DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives | IntechOpen [intechopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

The Propanoic Acid Pharmacophore: From COX Inhibition to Metabolic Modulation

Topic: Potential Therapeutic Targets of Substituted Propanoic Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The propanoic acid moiety (propionic acid) serves as one of the most versatile pharmacophores in medicinal chemistry. Its structural simplicity—a three-carbon chain terminating in a carboxylic acid—belies its capacity for high-affinity interactions with diverse biological targets. This guide analyzes the therapeutic utility of substituted propanoic acids, moving beyond their classical role as NSAIDs (2-arylpropanoic acids) to their critical function in metabolic regulation (GPR40, PPARs) and oncology (MCT1, DHODH). We explore the structure-activity relationships (SAR) that dictate target selectivity, specifically the pivotal role of the carboxylic acid "warhead" in anchoring the molecule via arginine/tyrosine networks within active sites.

The Classic Scaffold: 2-Arylpropanoic Acids (Profens) & COX Inhibition

Mechanism of Action

The "profen" class of NSAIDs (e.g., ibuprofen, naproxen) relies on the 2-arylpropanoic acid scaffold.[1] The therapeutic efficacy is driven by the inhibition of Cyclooxygenase (COX) enzymes, which catalyze the transformation of arachidonic acid into prostaglandins.[2][3]

-

The Arginine Anchor: The carboxylate group of the propanoic acid forms an essential ionic bond with Arg120 in the COX-1 channel (or Arg106 in COX-2). This interaction mimics the binding of the endogenous substrate, arachidonic acid.

-

Stereochemical Imperative: Activity is highly stereospecific. The (S)-enantiomer is the active COX inhibitor.[2] The

-methyl group in the (S)-configuration projects into a hydrophobic pocket, stabilizing the complex.

Chiral Inversion: A Metabolic Anomaly

A unique feature of 2-arylpropanoic acids is the unidirectional metabolic chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.

-

Pathway: (R)-profen

Acyl-CoA thioester (via Long-chain fatty acyl-CoA synthetase) -

Clinical Implication: This phenomenon complicates pharmacokinetic profiling, as "inactive" impurities in a racemic mixture can be converted to the active drug systemically.

Metabolic Modulation: 3-Arylpropanoic Acids

Moving the aryl substituent from the

GPR40 (FFAR1) Agonists for Type 2 Diabetes

Free Fatty Acid Receptor 1 (GPR40) is a G-protein coupled receptor highly expressed in pancreatic

-

Pharmacophore: 3-arylpropanoic acids (e.g., phenylpropanoic acids, indole-5-propanoic acids) mimic long-chain free fatty acids.

-

Binding Network: The carboxylic acid headgroup anchors the ligand by interacting with a polar cluster including Arg183, Arg258, Tyr91, and Tyr240 .[5]

-

Key Compound: Fasiglifam (TAK-875) . Although discontinued due to liver safety signals, it remains the prototype for this class. It utilizes a dihydrobenzofuran ring linked to the propanoic acid to optimize hydrophobic contacts.

PPAR Agonists: The Fibrate Connection

Peroxisome Proliferator-Activated Receptors (PPAR

-

SAR: The acidic headgroup is essential for conformational changes in the PPAR Ligand Binding Domain (LBD). It forms hydrogen bonds with Tyr464, Tyr327, and His323 (numbering for PPAR

). -

Dual Agonism: Substituted phenylpropanoic acids have been developed as dual PPAR

/

Emerging Targets in Oncology

MCT1 Inhibitors (Warburg Effect Disruption)

Monocarboxylate Transporter 1 (MCT1) facilitates the efflux of lactate from glycolytic tumor cells. Inhibiting MCT1 leads to intracellular acidification and cell death.

-

Chemistry: Derivatives of

-cyano-4-hydroxycinnamic acid (a propenoic acid analog) and related saturated propanoic acids block the lactate binding site. -

Mechanism: These compounds act as competitive inhibitors, preventing the proton-linked transport of monocarboxylates.

DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is critical for de novo pyrimidine biosynthesis.[6][7][8]

-

Targeting: 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives have emerged as scaffolds for DHODH inhibition.

-

Application: High-potency inhibitors are sought for Acute Myeloid Leukemia (AML), where leukemic stem cells are exquisitely sensitive to pyrimidine starvation.

Experimental Protocols

Protocol: Synthesis of 3-Arylpropanoic Acid Derivatives

Objective: Synthesize a library of GPR40 agonist candidates via Knoevenagel condensation followed by reduction.

-

Condensation:

-

Combine substituted benzaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine (solvent/base).

-

Add catalytic piperidine (0.1 eq).

-

Reflux at 100°C for 4-6 hours until CO

evolution ceases. -

Workup: Acidify with 1M HCl to precipitate the cinnamic acid intermediate. Recrystallize from ethanol.

-

-

Reduction (Hydrogenation):

-

Dissolve intermediate in MeOH/EtOAc (1:1).

-

Add 10% Pd/C catalyst (5% w/w).

-

Stir under H

atmosphere (balloon pressure) for 12 hours. -

Purification: Filter through Celite. Concentrate filtrate. Purify via flash chromatography (Hexane:EtOAc gradient).

-

Protocol: GPR40 Calcium Flux Screening Assay

Objective: Quantify agonistic activity of synthesized propanoic acids in CHO cells stably expressing human GPR40.

-

Cell Seeding: Plate CHO-hGPR40 cells (10,000 cells/well) in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO

. -

Dye Loading: Aspirate medium. Add 20

L of FLIPR Calcium 6 Assay Kit dye (dissolved in HBSS + 20 mM HEPES). Incubate 2 hours at 37°C. -

Compound Addition: Prepare 10-point serial dilutions of test compounds in HBSS.

-

Measurement: Transfer plate to FLIPR Tetra system.

-

Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

-

Injection: Add compounds automatically.

-

Response: Record fluorescence for 120 seconds.

-

-

Data Analysis: Calculate Max - Min fluorescence. Fit to sigmoidal dose-response curve to determine EC

.-

Positive Control: Linoleic Acid or TAK-875 (10

M). -

Negative Control: DMSO vehicle (0.1%).

-

Visualizations

GPR40 Signaling Pathway

This diagram illustrates the Gq-coupled pathway activated by propanoic acid agonists, leading to insulin secretion.

Caption: GPR40 activation by propanoic acid agonists triggers the Gq-PLC-IP3 pathway, mobilizing intracellular calcium to drive insulin secretion.[6][9]

Propanoic Acid Structural Optimization Workflow

A decision tree for medicinal chemists optimizing the scaffold.

Caption: Strategic workflow for optimizing propanoic acid scaffolds based on therapeutic indication (COX vs. Metabolic targets).

Comparison of Key Therapeutic Targets

| Target | Primary Indication | Propanoic Acid Substitution | Key Binding Residue (Acid Head) | Mechanism Type |

| COX-1/2 | Inflammation / Pain | 2-Aryl (e.g., Ibuprofen) | Arg120 (COX-1) | Reversible Inhibition |

| GPR40 | Type 2 Diabetes | 3-Aryl / Indole-5-yl | Arg183, Arg258 | Agonism (Gq coupled) |

| PPAR | Dyslipidemia | Phenylpropanoic acid | Tyr464, His323 | Nuclear Receptor Agonism |

| MCT1 | Oncology (Solid Tumors) | Lysine/Arginine (Putative) | Transport Inhibition | |

| DHODH | AML / Viral Infection | 3-Amino derivatives | Arg136 (variable) | Enzymatic Inhibition |

References

-

Structure–Activity Relationship Study of Indole-5-propanoic Acid Derivatives as GPR40 Agonists. Journal of Medicinal Chemistry. [Link][9][10]

-

Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. [Link]

-

Enantioselective disposition of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators. Journal of Medicinal Chemistry. [Link]

-

Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI Molecules. [Link]

Sources

- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Strategic HPLC Method Development for 3-(4-Methoxyphenyl)-2-methylpropanoic acid

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Methoxyphenyl)-2-methylpropanoic acid , a critical intermediate often encountered in the synthesis of renin inhibitors (e.g., Aliskiren) and various permeation enhancers.[1][2]

The Challenge: The analyte features a carboxylic acid moiety (pKa ~4.5) and a hydrophobic anisole tail .[1][2] This duality presents two specific chromatographic risks:

-

Peak Tailing: Without pH control, the carboxylic acid will partially ionize, leading to secondary interactions with residual silanols on the stationary phase.[1][3]

-

Retention Shifts: The molecule’s retention is highly sensitive to mobile phase pH around its pKa.[1][3]

The Solution: We employ a "Ion-Suppression Strategy" . By maintaining the mobile phase pH significantly below the pKa (Target pH 2.5–3.0), we force the analyte into its neutral (protonated) state.[3] This maximizes interaction with the C18 stationary phase, ensures sharp peak shape, and stabilizes retention times.[3]

Physicochemical Profile & Detection Strategy

Understanding the molecule is the first step to successful separation.[3]

| Property | Value / Characteristic | Impact on Method |

| Molecular Formula | C₁₁H₁₄O₃ (MW: 194.23 g/mol ) | Small molecule; high diffusivity.[1][2] |

| pKa (Acidic) | ~4.5 (Carboxylic Acid) | Critical: Mobile phase must be acidic (pH < 3.[1][2]0) to suppress ionization.[1][3] |

| LogP | ~2.2 (Moderately Lipophilic) | Ideal for Reverse Phase (C18 or C8) chromatography.[1] |

| Chromophore | Anisole (Methoxybenzene) | UV Active.[1][3] Primary Max: 225 nm ; Secondary Max: 275 nm .[1][2][3] |

| Chirality | 1 Chiral Center (C2) | Standard C18 separates chemical impurities.[1][3] Chiral column required for enantiomers.[1][3][4][5][6] |

Method Development Workflow (Decision Matrix)

The following diagram illustrates the logical flow for optimizing this specific separation, prioritizing resolution and peak symmetry.

Figure 1: Strategic decision tree for optimizing the HPLC method for acidic analytes like 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).[1][3]

-

Reagents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (99%).[1][2][3]

Chromatographic Conditions (Standard Protocol)

This protocol uses Phosphoric Acid for maximum UV sensitivity and peak shape.[1][3] If using Mass Spectrometry, substitute with 0.1% Formic Acid.[3]

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1][2]2) | Suppresses COOH ionization; H3PO4 is UV transparent.[1][3] |

| Mobile Phase B | Acetonitrile (100%) | Stronger eluent than MeOH; lower backpressure.[1][3] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1][3][7] |

| Column Temp | 35°C | Improves mass transfer and reproducibility.[1][3] |

| Injection Volume | 10 µL | Standard loop size; adjust based on concentration. |

| Detection | 275 nm (Quantitation), 220 nm (Impurity ID) | 275 nm is specific to the anisole ring; 220 nm detects non-aromatic impurities.[1][3] |

| Run Time | 25 Minutes | Sufficient for re-equilibration.[1][3] |

Gradient Program

A gradient is recommended to elute both the polar acid and potential non-polar dimers or late-eluting synthetic precursors.[2]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial equilibration. |

| 15.0 | 10 | 90 | Elution of hydrophobic impurities. |

| 18.0 | 10 | 90 | Wash step.[1][2] |

| 18.1 | 90 | 10 | Return to initial conditions.[1][3] |

| 25.0 | 90 | 10 | Re-equilibration (Critical).[1][3] |

Sample Preparation Strategy

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of 3-(4-Methoxyphenyl)-2-methylpropanoic acid reference standard.[1][2]

-

Dissolve in 10 mL of 50:50 Acetonitrile:Water .

Working Standard (0.1 mg/mL):

-

Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A.

-

Filter through a 0.22 µm PTFE or Nylon syringe filter.[1][3]

Advanced Topic: Chiral Separation

The "2-methyl" position creates a chiral center.[1][2] The RP-HPLC method above separates chemical impurities but will co-elute the (R) and (S) enantiomers.[1][2]

If Enantiomeric Purity is required:

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1][2]

-

Mode: Normal Phase (Hexane/IPA/TFA) or Polar Organic Mode.[1][3]

-

Reference: J. Chromatogr. A studies on profen derivatives suggest polysaccharide-based columns are most effective for this structural class [3].[1][2]

Troubleshooting & Expert Insights

| Observation | Root Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions.[1][2] | Ensure pH is < 3.[1][3]0. Add 5-10 mM Ammonium Phosphate to Mobile Phase A to compete for silanol sites.[2][3] |